Cas no 77557-02-9 (2H-Benzimidazol-2-one,1-butyl-1,3-dihydro-)

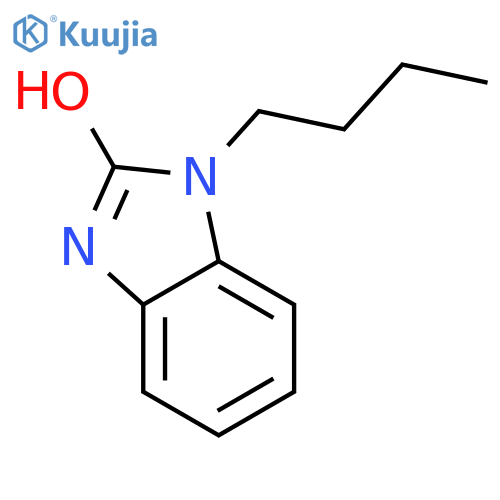

77557-02-9 structure

商品名:2H-Benzimidazol-2-one,1-butyl-1,3-dihydro-

2H-Benzimidazol-2-one,1-butyl-1,3-dihydro- 化学的及び物理的性質

名前と識別子

-

- 2H-Benzimidazol-2-one,1-butyl-1,3-dihydro-

- 2H-Benzimidazol-2-one,1-butyl-1,3-dihydro-(9CI)

- 1-Butyl-1,3-dihydro-benzimidazol-2-on

- 1-butyl-1,3-dihydro-benzimidazol-2-one

- 1-butyl-1,3-dihydrobenzoimidazol-2-one

- 1-butyl-1,3-dihydro-benzoimidazol-2-one

- 1-butyl-azepane

- 1-Butyl-hexahydro-azepin

- 1-butyl-hexahydro-azepine

- 1-n-butyl azacycloheptane

- 1-n-butylazepane

- 1-N-butylbenzimidazol-2-one

- 2-Oxo-1-butyl-benzimidazolin

- 571954_ALDRICH

- AC1L9EOD

- N-Butyl

- N-Butylhexamethyleneimine

- NCIOpen2_006353

- SureCN205387

- SureCN6506197

- MLS000103169

- Z57369967

- 77557-02-9

- REGID_for_CID_1734838

- CCG-23750

- 3-butyl-1H-benzimidazol-2-one

- F1216-0110

- EU-0049215

- AB00673659-01

- 1-butyl-1,3-dihydro-2H-benzimidazol-2-one

- DTXSID401272781

- HMS1616C07

- UPCMLD0ENAT5456803:001

- AE-907/30533046

- MFCD01413283

- 1-Butyl-2,3-dihydro-1H-1,3-benzodiazol-2-one

- SMR000015829

- 1-Butyl-1H-benzo[d]imidazol-2-ol

- SCHEMBL6902600

- CHEMBL1528623

- HMS2256H20

- CDA55702

- 1-butyl-1H-benzo[d]imidazol-2(3H)-one

- AKOS001142294

-

- インチ: InChI=1S/C11H14N2O/c1-2-3-8-13-10-7-5-4-6-9(10)12-11(13)14/h4-7H,2-3,8H2,1H3,(H,12,14)

- InChIKey: IDAMRRQTIRIFIA-UHFFFAOYSA-N

- ほほえんだ: CCCCN1C2=CC=CC=C2NC1=O

計算された属性

- せいみつぶんしりょう: 190.111

- どういたいしつりょう: 190.111

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 217

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 32.3Ų

2H-Benzimidazol-2-one,1-butyl-1,3-dihydro- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| A2B Chem LLC | AH81013-100g |

2H-Benzimidazol-2-one,1-butyl-1,3-dihydro-(9CI) |

77557-02-9 | 95+% | 100g |

$9088.00 | 2024-04-19 | |

| Chemenu | CM543513-100mg |

1-Butyl-2,3-dihydro-1H-1,3-benzodiazol-2-one |

77557-02-9 | 95%+ | 100mg |

$584 | 2023-02-01 | |

| A2B Chem LLC | AH81013-25g |

2H-Benzimidazol-2-one,1-butyl-1,3-dihydro-(9CI) |

77557-02-9 | 95+% | 25g |

$4633.00 | 2024-04-19 | |

| A2B Chem LLC | AH81013-2g |

2H-Benzimidazol-2-one,1-butyl-1,3-dihydro-(9CI) |

77557-02-9 | 95+% | 2g |

$1753.00 | 2024-04-19 | |

| Chemenu | CM543513-50mg |

1-Butyl-2,3-dihydro-1H-1,3-benzodiazol-2-one |

77557-02-9 | 95%+ | 50mg |

$377 | 2023-02-01 | |

| A2B Chem LLC | AH81013-10g |

2H-Benzimidazol-2-one,1-butyl-1,3-dihydro-(9CI) |

77557-02-9 | 95+% | 10g |

$3328.00 | 2024-04-19 | |

| A2B Chem LLC | AH81013-50g |

2H-Benzimidazol-2-one,1-butyl-1,3-dihydro-(9CI) |

77557-02-9 | 95+% | 50g |

$6478.00 | 2024-04-19 | |

| A2B Chem LLC | AH81013-1g |

2H-Benzimidazol-2-one,1-butyl-1,3-dihydro-(9CI) |

77557-02-9 | 95+% | 1g |

$1280.00 | 2024-04-19 | |

| A2B Chem LLC | AH81013-5g |

2H-Benzimidazol-2-one,1-butyl-1,3-dihydro-(9CI) |

77557-02-9 | 95+% | 5g |

$2405.00 | 2024-04-19 |

2H-Benzimidazol-2-one,1-butyl-1,3-dihydro- 関連文献

-

1. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599

-

2. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050

-

Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512

-

M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209

-

Lijiao Ao,Xinjia Hu,Meng Xu,Qiqing Zhang,Liang Huang Dalton Trans., 2020,49, 4669-4674

77557-02-9 (2H-Benzimidazol-2-one,1-butyl-1,3-dihydro-) 関連製品

- 1038334-18-7(Cyclohexanol, 4-(2-amino-1H-benzimidazol-1-yl)-)

- 9050-31-1((Hydroxypropyl)methyl Cellulose Phthalate)

- 40332-17-0((2-Methyl-1h-benzimidazol-1-yl)acetic acid)

- 1632-83-3(1-Methylbenzimidazole)

- 7035-68-9(N-Ethylbenzimidazole)

- 500872-62-8(2-(5,6-Dimethyl-1H-1,3-benzodiazol-1-yl)acetic Acid)

- 83411-71-6(Bis(2,4,4-trimethylpentyl)phosphinic Acid)

- 5805-76-5(1-ethyl-2-methylbenzimidazole)

- 99011-02-6(Imiquimod)

- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量